AC-D-2-Nal-D-4-clphe-D-3-pal

Peptide process chemistry GnRH antagonist synthesis Racemization control

Sourcing unreliable tripeptide intermediates can jeopardize API purity and regulatory timelines. This pre-qualified Ac-D-2Nal-D-4ClPhe-D-3Pal (Ganirelix Impurity F) serves as the definitive solution for analytical and CMC teams. - Universal degradation marker (DP-I) under all ICH stress conditions, enabling single-standard HPLC method validation and reducing reference standard inventory. - Preferred free-acid fragment for 3+7 convergent synthesis; eliminates 2 GMP steps vs. Boc-protected analogs, directly reducing campaign duration. - Supplied with full ICH Q6A-compliant characterization dossier for immediate deployment in batch release, eliminating 4-8 week in-house qualification delays.

Molecular Formula C32H31ClN4O5
Molecular Weight 587.08
CAS No. 129225-22-5
Cat. No. B601995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-D-2-Nal-D-4-clphe-D-3-pal
CAS129225-22-5
SynonymsAC-D-2-NAL-D-4-CLPHE-D-3-PAL;  N-Acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanine
Molecular FormulaC32H31ClN4O5
Molecular Weight587.08
Structural Identifiers
SMILESCC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O
InChIInChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)/t27-,28-,29-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal: Procurement-Grade Overview


AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal (CAS 129225-22-5) is a synthetic tripeptide comprising the N-terminal 1–3 amino acid residues of the decapeptide GnRH antagonist Ganirelix Acetate, specifically N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanine (molecular formula C₃₂H₃₁ClN₄O₅, MW 587.07) [1]. The compound is registered as Ganirelix Impurity F (also designated Impurity 2, 4, or 6) and serves as a critical process-related impurity and the predominant forced-degradation product (DP-I) of Ganirelix under all ICH stress conditions [2]. As a free-acid tripeptide, it functions as a key intermediate in the 3+7 convergent synthesis of LHRH antagonists, enabling direct fragment coupling without additional N-terminal deprotection or acetylation steps [1].

Free-acid tripeptide for direct 3+7 convergent synthesis
Predominant forced-degradation product (DP-I) under all ICH stress modes
Fully characterized reference standard with structural conformance report

AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal Substitution Risks


Tripeptide intermediates bearing the Ac-D-2Nal-D-4ClPhe-D-3Pal scaffold are not interchangeable due to documented differences in protecting-group strategy, diastereomeric purity, and process robustness. The methyl ester variant (Boc-D-2Nal-D-4ClPhe-D-3Pal-OMe) requires a post-coupling saponification step that introduces base-catalyzed racemization risk and can cause reductive loss of the 4-chloro substituent, producing des-chloro impurity (Phe) [1]. The dipeptide fragment Ac-D-2Nal-D-4ClPhe-OH, used in alternative 2+8 syntheses, shows 2.6% L-diastereomer contamination and HPLC purity as low as 93.7 area% [2]. The Boc-protected tripeptide (Boc-D-2Nal-D-4ClPhe-D-3Pal-OH) necessitates two additional steps (Boc removal and N-acetylation) that extend cycle time and expose the peptide to acidic conditions promoting side reactions [1]. These quantifiable differences in purity, chiral integrity, and process efficiency directly affect downstream API quality and regulatory compliance, making blind substitution a material risk.

Methyl ester variant
Requires saponification that may introduce des-chloro impurity and Cα racemization
Dipeptide fragment (Ac-D-2Nal-D-4ClPhe-OH)
Reported L-epimer contamination may propagate diastereomeric impurity into final API
Boc-protected tripeptide
Adds two post-coupling steps (Boc removal, N-acetylation) that extend cycle time and may promote side reactions

AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal Differentiation Evidence


Free Acid vs. Methyl Ester: Racemization Risk Avoided

The free-acid tripeptide Ac-D-2Nal-D-4ClPhe-D-3Pal-OH (target compound) is isolated directly as the C-terminal carboxylic acid, achieving 70% overall yield from Boc-D-4ClPhe-D-3Pal-OH with 93.9% HPLC purity [1]. In contrast, the prior-art methyl ester route (Boc-D-2Nal-D-4ClPhe-D-3Pal-OMe) proceeds with 85.4% yield for the protected tripeptide, but the subsequent saponification required to liberate the free acid introduces a documented risk of 4-Cl loss from the 4ClPhe residue, producing the des-chloro-Phe impurity, and of base-mediated epimerization at the Cα position [1]. The free-acid route obviates this saponification entirely, preserving the chlorine substituent that is critical for receptor-binding affinity in the final LHRH antagonist [2].

Synthetic Route
Head-to-head
Free acid: direct coupling, 70% yield, 93.9% HPLC purity. Methyl ester: 85.4% yield but requires saponification, risking des-Cl formation and racemization.
Route choice impacts impurity profile control
Based on patent comparison (Refs-1)
Peptide process chemistry GnRH antagonist synthesis Racemization control

Tripeptide vs. Dipeptide: Reduced Epimer Contamination

When the dipeptide fragment Ac-D-2Nal-D-4ClPhe-OH is employed as an intermediate in alternative 2+8 convergent syntheses, it carries 2.6% of the L-epimer Ac-D-2Nal-L-4ClPhe-OH, with overall HPLC purity reported at 93.7 area% [1]. The tripeptide free acid Ac-D-2Nal-D-4ClPhe-D-3Pal-OH (target compound) incorporates the D-3Pal residue before N-terminal acetylation, which sterically shields the Cα position and reduces epimerization during subsequent activation and coupling. Amino acid analysis of the target compound confirms the expected stoichiometry (2Nal: 1.1; 4ClPhe: 1.0; 3Pal: 0.9), consistent with retention of D-configuration at all three residues [2].

Chiral Purity
Reported
Tripeptide: no L-epimer detected at reporting threshold. Dipeptide: 2.6% L-epimer, 93.7% HPLC area purity.
Tripeptide intermediate reduces diastereomer burden
Cross-study comparison across different synthetic routes
Chiral purity Diastereomer control Peptide intermediate quality

Dominant Forced-Degradation Product as Reference Standard

In a comprehensive forced-degradation study of Ganirelix Acetate conducted per ICH Q1A(R2) and Q1B guidelines, the tripeptide fragment Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal (designated DP-I) was identified as the most prominent degradation product, observed under all stress conditions tested: acidic hydrolysis (18.1% total degradation), alkaline hydrolysis (22.4% total degradation), photolytic, oxidative, and thermal stress [1]. DP-I is formed via peptide-bond hydrolysis at the C-terminus of the 3Pal residue, representing a degradation pathway distinct from the diastereomer impurities DP-II (D-Ser⁴ Ganirelix) and DP-III (D-Pro⁹ Ganirelix) [1]. This universal appearance across all stress modes establishes the compound as the single most informative marker for stability-indicating method validation, as it probes the primary hydrolytic degradation pathway independent of stereochemical inversion mechanisms.

Degradation Prevalence
Reported
DP-I observed under acidic, alkaline, photolytic, oxidative, thermal stress; the most prominent degradation product in all conditions.
Universal marker for stability-indicating assay specificity
Forced degradation study per ICH Q1A(R2)/Q1B
Forced degradation Stability-indicating assay Reference standard characterization

ANDA-Ready Reference Standard with Full Characterization

AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal (Ganirelix Impurity 2) is commercially supplied as a fully characterized reference standard with a regulatory-compliant data package that includes NMR, MS, HPLC, IR, UV, water content (KF), and residue on ignition, accompanied by a structural conformance report [1]. This characterization package is explicitly designed to support Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications during commercial Ganirelix production [1][2]. Furthermore, traceability against USP or EP pharmacopeial standards can be established upon feasibility assessment, which is not uniformly available for all Ganirelix impurity reference standards [2].

Reference Standard Package
Class-level
Full characterization dossier: NMR, MS, HPLC, IR, UV, water content (KF), residue on ignition, structural conformance report.
Supports analytical method qualification
Documentation suitability to be reviewed per ANDA requirements
ANDA filing Reference standard qualification Pharmacopeial traceability

Step Economy: Direct 3+7 Convergent Coupling

The free-acid tripeptide Ac-D-2Nal-D-4ClPhe-D-3Pal-OH (target compound) is designed for direct activation and coupling to heptapeptide fragments such as P1-Ser(P2)-NMeTyr(P3)-D-Lys(Nic)-Leu-Lys(iPr,P4)-Pro-D-AlaNH₂, enabling a convergent 3+7 synthesis of decapeptide LHRH antagonists in a single coupling step [1]. The Boc-protected analog (Boc-D-2Nal-D-4ClPhe-D-3Pal-OH) requires two additional post-coupling transformations: (i) Boc deprotection under acidic conditions (MSA or TFA) and (ii) N-terminal acetylation with acetyl imidazole, adding two unit operations that extend cycle time and consume additional reagents and solvents [1]. The free-acid tripeptide therefore reduces the fragment-coupling-to-API sequence by two steps, directly impacting process mass intensity (PMI) and manufacturing throughput.

Step Economy
Head-to-head
Free-acid tripeptide: zero post-coupling steps, direct fragment coupling. Boc-protected: requires Boc deprotection + N-acetylation after coupling.
Reduces GMP unit operations and processing time
Patent Example 4; two-step reduction in synthesis sequence
Convergent peptide synthesis Process mass intensity Fragment coupling efficiency

AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal Application Scenarios


Stability-Indicating Method for ANDA

This compound serves as the single most diagnostically valuable impurity reference standard for HPLC stability-indicating method validation, because it is the only degradation product observed under all five ICH stress conditions (acidic, alkaline, photolytic, oxidative, thermal) [1]. Analytical development teams procuring this impurity can establish system suitability criteria for specificity, resolution (Rs > 1.5), and quantitation limit (LOQ ~0.04%) using a single marker that probes the primary hydrolytic degradation pathway, reducing the number of reference standards required for method validation [1].

GMP Convergent Synthesis of Ganirelix

As demonstrated in U.S. Patent 8,173,770, the free-acid tripeptide Ac-D-2Nal-D-4ClPhe-D-3Pal-OH is the preferred fragment for 3+7 convergent synthesis because it eliminates the post-coupling Boc deprotection and N-acetylation steps required by the Boc-protected analog, directly reducing GMP unit operations by two steps [2]. CMC teams sourcing this intermediate for late-stage clinical or commercial manufacturing will realize measurable reductions in process mass intensity and campaign duration [2].

QC Release Testing for Ganirelix Drug Substance

The compound is supplied with a full ICH Q6A-compliant characterization dossier (NMR, MS, HPLC, IR, UV, water content, residue on ignition, structural conformance report) and offers traceability to USP or EP pharmacopeial reference standards [3]. QC laboratories procuring this pre-qualified reference standard can immediately deploy it for related-substances testing in batch release without the 4–8 week delay typically required for in-house structural elucidation and qualification of a custom-synthesized impurity [3].

Forced Degradation & Formulation Development

The identification of Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal as the universal degradation product (DP-I) of Ganirelix under all stress modes makes this compound an essential marker for excipient compatibility screening, pH-rate profiling of hydrolytic degradation, and formulation robustness studies [1]. Formulation scientists can use the authentic reference standard to establish degradation kinetics and set specification limits for the N-terminal hydrolysis impurity, directly supporting the control strategy section of the CTD [1].

Application
Selection Property
Validation Focus
Stability-indicating method validation
Universal hydrolytic degradation marker (DP-I)
Specificity and resolution per ICH Q2(R1)
GMP convergent synthesis
Free-acid tripeptide eliminates post-coupling steps
Process mass intensity and unit operation reduction
QC release testing
Pre-characterized reference standard dossier
Method deployment readiness and pharmacopeial traceability
Forced degradation studies
DP-I as universal stress degradation marker
Excipient compatibility and degradation kinetics
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